molecular formula C14H25NO3 B13554597 tert-butyl 6-hydroxy-decahydroquinoline-1-carboxylate, Mixture of diastereomers

tert-butyl 6-hydroxy-decahydroquinoline-1-carboxylate, Mixture of diastereomers

Cat. No.: B13554597
M. Wt: 255.35 g/mol
InChI Key: ZHKMOSFUKMJOEU-UHFFFAOYSA-N
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Description

Tert-butyl 6-hydroxy-decahydroquinoline-1-carboxylate, a mixture of diastereomers, is a chemical compound that has gained significant attention in various fields of research

Preparation Methods

The synthesis of tert-butyl 6-hydroxy-decahydroquinoline-1-carboxylate involves several steps. One common synthetic route includes the reaction of decahydroquinoline with tert-butyl chloroformate in the presence of a base. The reaction conditions typically involve refluxing the mixture in an organic solvent such as dichloromethane . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Chemical Reactions Analysis

Tert-butyl 6-hydroxy-decahydroquinoline-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn medicine, it is being investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities . In industry, it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 6-hydroxy-decahydroquinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Tert-butyl 6-hydroxy-decahydroquinoline-1-carboxylate can be compared with other similar compounds such as tert-butyl 6-oxo-decahydroquinoline-1-carboxylate and tert-butyl 6-chloro-decahydroquinoline-1-carboxylate These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications

Properties

Molecular Formula

C14H25NO3

Molecular Weight

255.35 g/mol

IUPAC Name

tert-butyl 6-hydroxy-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxylate

InChI

InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15-8-4-5-10-9-11(16)6-7-12(10)15/h10-12,16H,4-9H2,1-3H3

InChI Key

ZHKMOSFUKMJOEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2C1CCC(C2)O

Origin of Product

United States

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